molecular formula C3H7NO B1676432 Methyl acetimidate CAS No. 14777-29-8

Methyl acetimidate

Cat. No.: B1676432
CAS No.: 14777-29-8
M. Wt: 73.09 g/mol
InChI Key: SJFKGZZCMREBQH-UHFFFAOYSA-N
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Description

Methyl acetimidate is a chemical compound with the molecular formula CH₃C(=NH)OCH₃ · HCl. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its role as an inhibitor of N-methylation of phosphatidylethanolamine and its ability to prevent the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities .

Preparation Methods

Methyl acetimidate can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile, methanol, and toluene in the presence of dry hydrogen chloride. The reaction mixture is cooled to -5 to 10°C, and hydrogen chloride is introduced to form the hydrochloride salt. The reaction is maintained at 0°C for one hour, followed by further processing at 0 to 20°C for an additional 0.5 hours. The final product is obtained after 12 hours of crystallization .

Chemical Reactions Analysis

Methyl acetimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It participates in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of methyl acetimidate involves its role as an inhibitor of N-methylation of phosphatidylethanolamine. This inhibition prevents the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities, which is crucial for various cellular processes . The compound interacts with specific molecular targets and pathways, affecting the overall function of the cells.

Comparison with Similar Compounds

Methyl acetimidate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(4)5-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFKGZZCMREBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14777-27-6 (hydrochloride)
Record name Methyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701315970
Record name Methyl acetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14777-29-8
Record name Methyl acetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14777-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl acetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ACETIMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O9DI6F4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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